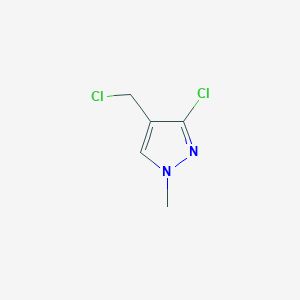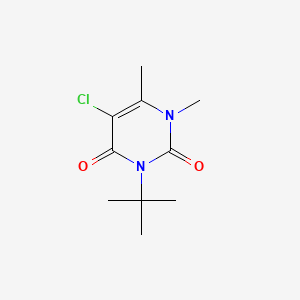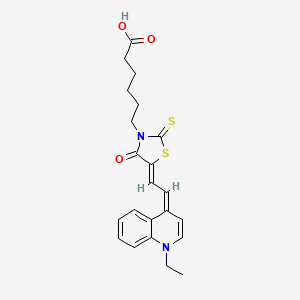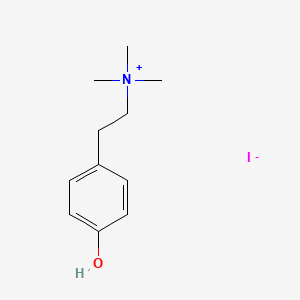
Candicine iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Candicine iodide is a naturally occurring organic compound that is a quaternary ammonium salt with a phenethylamine skeleton. It is the N,N,N-trimethyl derivative of the well-known biogenic amine tyramine. This compound is classed as an alkaloid due to its positively charged nitrogen atom in its molecular structure. This compound is found in various plants, including barley and certain cacti species .
Méthodes De Préparation
Candicine iodide can be synthesized through the methylation of tyramine. The reaction involves the use of methyl iodide as the methylating agent. The reaction conditions typically include a solvent such as ethanol and a base like sodium hydroxide to facilitate the reaction. The product, this compound, is then purified through recrystallization .
Analyse Des Réactions Chimiques
Candicine iodide undergoes several types of chemical reactions:
Oxidation: this compound can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form the corresponding amine.
Substitution: The iodide ion in this compound can be substituted with other anions such as chloride or bromide. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halide salts for substitution reactions.
Applications De Recherche Scientifique
Candicine iodide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying quaternary ammonium salts.
Biology: this compound is studied for its effects on neuromuscular systems due to its toxic properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in neuromuscular blockade.
Industry: It is used in the production of certain pharmaceuticals and as an intermediate in chemical manufacturing
Mécanisme D'action
Candicine iodide exerts its effects primarily through its interaction with neuromuscular systems. It acts as a neuromuscular blocking agent by interfering with the transmission of nerve impulses to muscles. This is achieved by binding to acetylcholine receptors at the neuromuscular junction, preventing the normal action of acetylcholine and leading to muscle paralysis .
Comparaison Avec Des Composés Similaires
Candicine iodide is similar to other quaternary ammonium salts such as hordenine and tyramine derivatives. its unique structure, which includes a phenethylamine skeleton and a quaternary ammonium group, gives it distinct properties. Unlike hordenine, which is primarily found in barley, this compound is also found in certain cacti species. This unique occurrence and its specific neuromuscular blocking properties set it apart from other similar compounds .
Similar Compounds
- Hordenine
- Tyramine
- Leptodactyline
This compound’s unique combination of chemical structure and biological activity makes it a compound of significant interest in various fields of scientific research.
Propriétés
| 1976-98-3 | |
Formule moléculaire |
C11H18INO |
Poids moléculaire |
307.17 g/mol |
Nom IUPAC |
2-(4-hydroxyphenyl)ethyl-trimethylazanium;iodide |
InChI |
InChI=1S/C11H17NO.HI/c1-12(2,3)9-8-10-4-6-11(13)7-5-10;/h4-7H,8-9H2,1-3H3;1H |
Clé InChI |
KSKJBRYLJGRXCN-UHFFFAOYSA-N |
SMILES canonique |
C[N+](C)(C)CCC1=CC=C(C=C1)O.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[6-Chloro-4-(morpholin-4-yl)pyrido[3,2-d]pyrimidin-2-yl]acetamide](/img/no-structure.png)
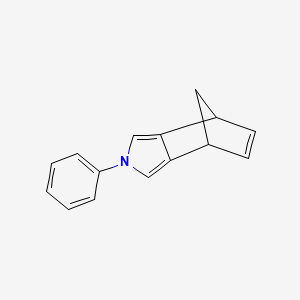
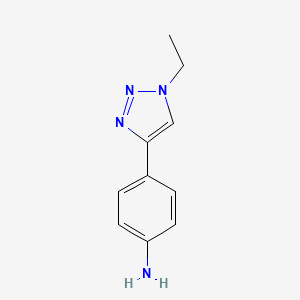
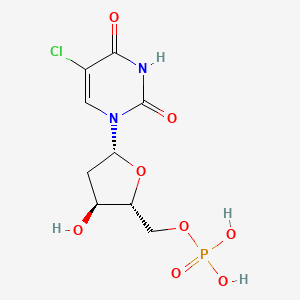

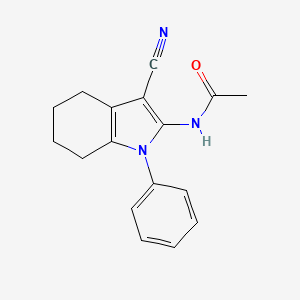
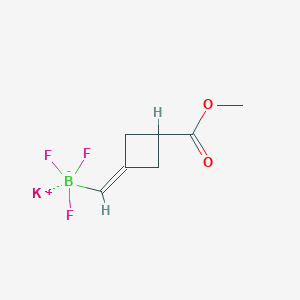
![2-Chloro-3-methyl-4-((1S,3R,5R)-1,3,6-trihydroxy-3-methyl-8-azabicyclo[3.2.1]octan-8-yl)benzonitrile](/img/structure/B12925719.png)
